molecular formula C₁₄H₁₅N₃O₃ B1158933 N-Methyl Lenalidomide

N-Methyl Lenalidomide

Cat. No.: B1158933
M. Wt: 273.29
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Lenalidomide is an identified impurity in the active pharmaceutical ingredient (API) Lenalidomide, an immunomodulatory drug with potent antineoplastic and anti-angiogenic properties . The characterization and study of such impurities are a critical component of pharmaceutical development, ensuring drug safety and efficacy. Lenalidomide itself is used to treat conditions like multiple myeloma and myelodysplastic syndromes . As a structural analogue, this compound serves as an essential reference standard in analytical research. It is utilized in method validation, stability studies, and quality control processes to monitor and control the purity of the Lenalidomide drug substance . The primary research value of this compound lies in its application for ensuring the quality and safety profiles of pharmaceutical products, aligning with stringent regulatory requirements for impurity profiling. The parent drug, Lenalidomide, belongs to a class known as immunomodulatory imide drugs (IMiDs) and functions by altering the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. This action leads to the ubiquitination and subsequent degradation of key disease-related proteins, including IKZF1 and IKZF3, which are essential for the survival of malignant plasma cells . Research into related compounds like this compound provides valuable insights into the structure-activity relationships and metabolic pathways of this important class of therapeutics. This product is intended for research purposes only.

Properties

Molecular Formula

C₁₄H₁₅N₃O₃

Molecular Weight

273.29

Synonyms

3-[4-(Methylamino)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-2,6-piperidinedione

Origin of Product

United States

Chemical Synthesis and Analog Development of N Methyl Lenalidomide

Synthetic Methodologies for the Preparation of Lenalidomide (B1683929) Precursors and Related Glutarimide-Phthalimide Scaffolds

The synthesis of the foundational structure shared by lenalidomide and its analogs is a critical process that has been approached through various classical and modern methodologies. This structure consists of a substituted isoindolinone ring linked to a piperidine-2,6-dione (glutarimide) moiety.

Classical Reaction Pathways and Key Intermediates

The traditional synthesis of the lenalidomide scaffold is a multi-step process involving the formation of key intermediates. A common pathway begins with methyl 2-methyl-3-nitrobenzoate. hmdb.caharvard.edu The synthesis proceeds through the following key stages:

Bromination : The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes radical bromination of the methyl group. This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN). hmdb.ca This reaction converts the methyl group into a bromomethyl group, yielding the crucial intermediate, methyl 2-(bromomethyl)-3-nitrobenzoate. hmdb.ca

Preparation of the Glutarimide (B196013) Moiety : Separately, the chiral 3-aminopiperidine-2,6-dione (B110489) hydrochloride is prepared. This component is often synthesized from L-glutamine, which is first protected (e.g., with a benzyloxycarbonyl or Cbz group) and then cyclized using a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). hmdb.ca Subsequent deprotection via hydrogenolysis yields the desired 3-aminopiperidine-2,6-dione, typically as a hydrochloride salt. hmdb.ca

Condensation and Cyclization : The two key intermediates, methyl 2-(bromomethyl)-3-nitrobenzoate and 3-aminopiperidine-2,6-dione hydrochloride, are condensed. chemicalbook.com This reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), in the presence of a base like triethylamine (B128534) (Et3N) or sodium bicarbonate, to neutralize the hydrochloride and facilitate the nucleophilic substitution and subsequent cyclization. hmdb.cachemicalbook.comnih.gov This step forms the complete glutarimide-phthalimide scaffold, resulting in the nitro-precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. nih.govpharmaffiliates.com

Reduction of the Nitro Group : The final step in forming the lenalidomide backbone is the reduction of the nitro group on the phthalimide (B116566) ring to a primary amino group. A classical method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure. nih.gov

The following table summarizes the key intermediates in the classical synthesis of the lenalidomide scaffold.

Intermediate Name Molecular Formula Role in Synthesis
Methyl 2-methyl-3-nitrobenzoateC₉H₉NO₄Starting material for the isoindolinone ring
Methyl 2-(bromomethyl)-3-nitrobenzoateC₉H₈BrNO₄Key electrophile for condensation with the glutarimide ring hmdb.ca
3-Aminopiperidine-2,6-dione hydrochlorideC₅H₉ClN₂O₂Source of the glutarimide ring hmdb.ca
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dioneC₁₃H₁₁N₃O₅The direct nitro-precursor to lenalidomide nih.govpharmaffiliates.com

Advancements in Green Chemistry Approaches for Improved Yield and Purity

In response to the environmental impact and cost associated with classical synthetic routes, significant research has focused on developing "greener" alternatives that improve yield, purity, and safety while reducing waste.

Key advancements include:

Alternative Solvents for Bromination : To avoid the use of hazardous chlorinated solvents like carbon tetrachloride (CCl₄), high-yielding (98%) bromination has been achieved using methyl acetate (B1210297) as a chlorine-free solvent alternative. hmdb.ca

Solvent-Free Synthesis : Methods have been developed for the concise synthesis of the isoindolinone core from substituted methyl 2-(halomethyl)benzoates and amines under catalyst-free and solvent-free conditions, achieving high yields (80-99%) and purity. hmdb.ca

Platinum-Free Reduction : The reduction of the nitro group, a critical step, has been a major focus. Instead of relying on expensive and toxic platinum-group catalysts like palladium, greener methods have been established. One such method employs iron powder with ammonium (B1175870) chloride, providing an efficient and more environmentally benign reduction. hmdb.ca Other processes utilize metals such as zinc, aluminum, or manganese in the presence of an organic acid.

The following table outlines some green chemistry approaches and their advantages over classical methods.

Synthetic Step Classical Method Green Chemistry Approach Advantage
Bromination NBS in CCl₄ hmdb.caNBS in methyl acetate hmdb.caAvoids hazardous chlorinated solvents; high yield (98%) hmdb.ca
Condensation Triethylamine in DMF or acetonitrile hmdb.canih.govCatalyst-free and solvent-free conditions hmdb.caReduces solvent waste and simplifies purification
Nitro Reduction Catalytic hydrogenation with Pd/C nih.govIron powder/ammonium chloride hmdb.ca or other metals (Zn, Al)Avoids precious metal catalysts; reduces heavy metal residues

Specific Strategies for N-Methylation and Derivatization to Yield N-Methyl Lenalidomide

This compound is a structural analog of lenalidomide where a methyl group is attached to the nitrogen of the 4-amino group on the isoindolinone ring. Its chemical name is 3-(4-(methylamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. pharmaffiliates.comchemicalbook.com The synthesis of this derivative requires a selective N-alkylation step after the formation of the core lenalidomide structure.

A key challenge is achieving chemoselectivity, as lenalidomide contains multiple nitrogen atoms that could potentially be alkylated. Research has demonstrated that the 4-amino group can be selectively alkylated under specific conditions. A developed method involves the use of an organic base, N,N-Diisopropylethylamine (DIPEA), to promote the chemoselective alkylation of the arylamine in the presence of halides. researchgate.net This approach is considered mild and efficient for generating libraries of lenalidomide derivatives. researchgate.net

The general strategy involves:

Starting with Lenalidomide : The fully formed lenalidomide molecule serves as the precursor.

Alkylation Reaction : Lenalidomide is reacted with a methylating agent (e.g., a methyl halide like methyl iodide or methyl bromide).

Base-Promoted Selectivity : A hindered organic base such as DIPEA is used. vwr.com The base is crucial for deprotonating the 4-amino group, increasing its nucleophilicity to attack the methylating agent, while being sterically hindered enough to not promote side reactions at the less accessible glutarimide nitrogen. The reaction is often performed in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. vwr.com

This selective N-methylation yields the target compound, this compound.

Analytical Characterization of this compound and Related Structural Analogs

The structural confirmation and purity assessment of this compound and its related analogs rely on a suite of standard analytical techniques. While specific spectral data for this compound is not widely published, the characterization follows established methods for similar small organic molecules. Commercial suppliers confirm the identity of this compound (CAS 2197421-58-0) with a molecular formula of C₁₄H₁₅N₃O₃ and a molecular weight of 273.29 g/mol . chemicalbook.com

The primary analytical methods employed for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. For this compound, ¹H NMR would be expected to show a characteristic singlet for the N-methyl protons, in addition to signals corresponding to the aromatic protons of the isoindolinone ring and the aliphatic protons of the glutarimide ring. The characterization of synthetic precursors, such as the lenalidomide nitro precursor, has been successfully performed using ¹H and ¹³C NMR. sciex.com For example, the ¹H NMR spectrum of 2-bromomethyl-3-nitrobenzoic acid methyl ester, a key intermediate, has been fully assigned. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which helps to confirm the elemental composition. Tandem mass spectrometry (LC-MS/MS) is also a powerful tool for quantitative analysis, as demonstrated by its use in detecting lenalidomide in human plasma with high sensitivity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for determining the purity of the final compound and its intermediates. nih.gov Commercial vendors often report purity of greater than 95% as determined by HPLC.

X-ray Diffraction (XRD) : For solid compounds, powder X-ray diffraction (PXRD) is used to characterize the specific crystalline form or polymorph of the material.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the imide and lactam rings, and the N-H bonds.

The following table provides a summary of this compound's chemical data.

Identifier Value
Chemical Name 3-(4-(methylamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione pharmaffiliates.comchemicalbook.com
CAS Number 2197421-58-0 pharmaffiliates.comchemicalbook.com
Molecular Formula C₁₄H₁₅N₃O₃ pharmaffiliates.comchemicalbook.com
Molecular Weight 273.29 g/mol pharmaffiliates.comchemicalbook.com

Molecular Interactions and Mechanistic Divergence of N Methyl Lenalidomide

Absence of Cereblon (CRBN) Binding: Structural and Biochemical Evidence

The primary molecular target of Lenalidomide (B1683929) is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govbohrium.commdpi.com The binding of Lenalidomide to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. nih.govwikipedia.org However, N-Methyl Lenalidomide is incapable of binding to CRBN, a fact that has been unequivocally demonstrated through various structural and biochemical studies. researchgate.netnih.govresearchgate.net

Quantitative Ligand-Protein Binding Affinity Studies (e.g., Isothermal Titration Calorimetry)

Quantitative binding assays, most notably Isothermal Titration Calorimetry (ITC), have been employed to measure the direct interaction between this compound and the CRBN-DDB1 complex. ITC experiments directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Studies using ITC have shown that while Lenalidomide binds to the full-length CRBN-DDB1 complex with a dissociation constant (KD) in the micromolar range, this compound exhibits no detectable binding. researchgate.netnih.govresearchgate.net This lack of interaction is a direct consequence of the methylation on the glutarimide (B196013) ring. researchgate.netnih.gov

Interactive Table: ITC Binding Data for Lenalidomide and this compound with CRBN Complexes

Compound Protein Complex Binding Affinity (KD) Reference
Lenalidomide CRBN-DDB1 0.64 µM ± 0.24 µM nih.gov
This compound CRBN-DDB1 No Binding Detected researchgate.netnih.gov
Lenalidomide CRBN-TBD 6.7 µM ± 0.9 µM researchgate.net
This compound CRBN-TBD No Binding Detected researchgate.netnih.gov

Elucidation of the Impact of N-Methylation on Key Residue Interactions within the CRBN Binding Pocket

The binding of Lenalidomide to CRBN is mediated by a specific set of interactions within a hydrophobic pocket in the Thalidomide (B1683933) Binding Domain (TBD) of CRBN. researchgate.netbinasss.sa.cr Key interactions include hydrogen bonds between the glutarimide ring of Lenalidomide and the backbone of residues His378 and Trp380 of CRBN. researchgate.netnih.govbinasss.sa.cr

The addition of a methyl group to the nitrogen atom of the glutarimide ring in this compound has two critical consequences:

Steric Hindrance: The methyl group introduces significant steric bulk, which physically prevents the molecule from fitting into the confined space of the CRBN binding pocket. researchgate.netnih.gov

Loss of Hydrogen Bond Donor: The methylation removes the crucial hydrogen bond donor (the N-H group) on the glutarimide ring. researchgate.netnih.gov This prevents the formation of a key hydrogen bond with the backbone carbonyl of His378, an interaction essential for stable binding. researchgate.netnih.gov

Implications for E3 Ubiquitin Ligase Complex (CRL4^CRBN) Modulation

The inability of this compound to bind to CRBN means it cannot modulate the activity of the CRL4^CRBN E3 ubiquitin ligase complex. researchgate.netnih.gov This complex is responsible for attaching ubiquitin tags to specific substrate proteins, marking them for degradation by the proteasome. bohrium.commdpi.com Lenalidomide acts as a "molecular glue," inducing the recruitment of so-called "neosubstrates" to the CRL4^CRBN complex that would not otherwise be targeted. haematologica.orgresearchgate.net

Differential Effects on Substrate Recruitment and Subsequent Proteasomal Degradation Pathways

Because this compound does not engage CRBN, it fails to induce the recruitment of any neosubstrates to the CRL4^CRBN complex. researchgate.netnih.govbiorxiv.org In contrast, Lenalidomide's binding to CRBN facilitates the recruitment and subsequent degradation of specific proteins, a key mechanism of its therapeutic action. nih.govresearchgate.net

Non-engagement with Ikaros (IKZF1) and Aiolos (IKZF3) Degradation Mechanisms

Among the most critical neosubstrates targeted for degradation by the Lenalidomide-bound CRL4^CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). researchgate.netnih.govoncotarget.com The degradation of these proteins is a primary driver of Lenalidomide's anti-myeloma and immunomodulatory effects. haematologica.orgresearchgate.netnih.gov

Since this compound does not bind to CRBN, it does not induce the ubiquitination and degradation of IKZF1 and IKZF3. researchgate.netnih.gov This complete lack of engagement with the Ikaros and Aiolos degradation pathway is a direct consequence of its inability to interact with CRBN and highlights the specificity of the molecular interactions required for the activity of Lenalidomide. researchgate.netnih.gov

Contrasting this compound's Biological Inertia with Lenalidomide's Pleiotropic Mechanistic Effects

The single methylation that distinguishes this compound from its parent compound is sufficient to abolish its biological activity, rendering it an inert molecule in the context of CRBN-mediated pathways. researchgate.netnih.govbiorxiv.orgbiorxiv.org This stands in stark contrast to the pleiotropic (multi-faceted) effects of Lenalidomide, which include anti-proliferative, anti-angiogenic, and immunomodulatory activities. ausl.re.itdrugbank.comnih.govnih.gov

The biological inertia of this compound serves as a powerful experimental tool, confirming that the diverse therapeutic effects of Lenalidomide are overwhelmingly, if not entirely, dependent on its ability to bind to CRBN and modulate the CRL4^CRBN E3 ubiquitin ligase complex. biorxiv.orgnih.gov The comparison between these two molecules underscores the exquisite specificity of the protein-ligand interaction that initiates the cascade of events leading to Lenalidomide's clinical efficacy.

Comparative Analysis of Immunomodulatory Signaling Pathway Modulation (e.g., Cytokine Production, T-cell/NK-cell Activation)

The immunomodulatory properties of Lenalidomide are a direct result of its CRBN-mediated degradation of IKZF1 and IKZF3. mdpi.comresearchgate.net This action leads to a cascade of immune-stimulating effects. Lenalidomide enhances the proliferation and activation of T-cells, leading to increased production of crucial cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). unimelb.edu.auausl.re.itnih.govdrugbank.com This, in turn, boosts the cytotoxic activity of Natural Killer (NK) cells and enhances antibody-dependent cell-mediated cytotoxicity (ADCC). unimelb.edu.auoncotarget.comnih.gov Studies show Lenalidomide lowers the activation threshold for NK cells, allowing them to respond to lower levels of stimulation. nih.govnih.gov Concurrently, Lenalidomide inhibits the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12 from monocytes. ausl.re.itdrugbank.comnih.gov

In stark contrast, this compound is devoid of these immunomodulatory activities. Because it cannot bind to CRBN, it does not induce the degradation of Ikaros and Aiolos. researchgate.netnih.gov Consequently, it fails to stimulate T-cell proliferation, does not trigger the production of IL-2 or IFN-γ, and has no enhancing effect on NK cell function. biorxiv.org It serves as an inactive analog, confirming that the immunomodulatory effects of Lenalidomide are specifically dependent on its engagement with the CRBN E3 ligase complex. researchgate.netbiorxiv.org

Table 2: Comparative Immunomodulatory Effects

Immunomodulatory EffectLenalidomideThis compound
T-Cell Co-stimulationIncreases ausl.re.itdrugbank.comNo effect
IL-2 & IFN-γ ProductionIncreases unimelb.edu.aunih.govNo effect
NK Cell ActivationEnhances oncotarget.comnih.govNo effect
Pro-inflammatory Cytokine (TNF-α, IL-6) ProductionInhibits ausl.re.itdrugbank.comnih.govNo effect

Divergent Anti-Proliferative and Pro-Apoptotic Cellular Responses

Lenalidomide exerts direct anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in malignant cells. drugbank.comnih.gov These actions are also consequences of CRBN-dependent degradation of neosubstrates. The degradation of IKZF1 and IKZF3 disrupts essential transcription pathways necessary for the survival of malignant plasma cells. mdpi.comwikipedia.org Furthermore, Lenalidomide has been shown to induce cell cycle arrest, upregulate the cyclin-dependent kinase inhibitor p21, and trigger apoptosis by activating caspase-8 and upregulating pro-apoptotic genes like BH3-interacting domain death agonist (BID) and FOS. drugbank.comnih.govnih.gov

This compound lacks these anti-proliferative and pro-apoptotic capabilities. Its inability to bind CRBN means it cannot induce the degradation of the key transcription factors required for its anti-tumor activity. researchgate.netbiorxiv.org Therefore, it does not inhibit the growth of cancer cell lines or induce apoptosis. nih.gov This functional divergence underscores that the anticancer mechanisms of Lenalidomide are not due to a general cytotoxic effect but are specifically mediated through the targeted protein degradation pathway it initiates. nih.govresearchgate.net

Table 3: Comparative Anti-cancer Cellular Responses

Cellular ResponseLenalidomideThis compound
Inhibition of Cancer Cell ProliferationYes nih.govnih.govNo nih.gov
Induction of ApoptosisYes drugbank.comnih.govresearchgate.netNo
Degradation of IKZF1/IKZF3Yes mdpi.comwikipedia.orgNo biorxiv.org
Caspase-8 ActivationYes drugbank.comnih.govNo

Distinct Effects on Angiogenesis Modulation and Tumor Microenvironmental Interactions

As with its other biological functions, these effects are absent in this compound. The inability of this compound to bind to CRBN prevents it from initiating the downstream signaling that leads to the inhibition of angiogenesis and the modulation of the tumor microenvironment. researchgate.netbiorxiv.org The compound does not interfere with endothelial cell function or the complex cytokine and cellular interactions that support tumor growth. wikipedia.org This confirms that the anti-angiogenic and microenvironment-modulating activities of Lenalidomide are specific, targeted effects mediated through CRBN engagement, rather than non-specific actions.

Structure Activity Relationship Sar Studies Centered on N Methylation

Elucidating the Critical Role of the N-Methyl Group in Inhibiting Receptor Binding and Downstream Activity

The addition of a methyl group to the nitrogen atom of the glutarimide (B196013) ring of lenalidomide (B1683929) completely abrogates its ability to bind to its primary molecular target, the Cereblon (CRBN) protein. researchgate.netnih.gov CRBN is a crucial component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. nih.govwikipedia.org The interaction between lenalidomide and CRBN is mediated by specific hydrogen bonds and hydrophobic interactions within a binding pocket on CRBN. nih.gov

Specifically, the hydrogen on the glutarimide nitrogen of lenalidomide forms a critical hydrogen bond with the backbone of histidine 378 (His378) in the CRBN binding pocket. researchgate.netnih.gov The introduction of a methyl group in N-methyl lenalidomide not only removes this essential hydrogen bond donor but also introduces steric hindrance, physically preventing the molecule from fitting into the binding pocket. researchgate.netnih.gov Isothermal titration calorimetry (ITC) studies have confirmed that this compound does not bind to either the CRBN thalidomide-binding domain (TBD) or the full-length CRBN-DDB1 complex. researchgate.netnih.gov This lack of binding directly translates to a loss of downstream activity, as the recruitment of neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex for subsequent degradation is prevented. wikipedia.orgmdpi.com

Comparative Analysis of N-Methylated Analogs with Parent Compounds (Lenalidomide, Pomalidomide)

When compared to its parent compounds, lenalidomide and pomalidomide (B1683931), this compound stands in stark contrast in terms of biological activity. Lenalidomide and pomalidomide are potent inhibitors of tumor necrosis factor-alpha (TNF-α) production and exhibit significant anti-proliferative and immunomodulatory effects. ekb.egnih.gov These activities are directly linked to their ability to bind CRBN. nih.gov

Pomalidomide, which has an additional amino group on the phthalimide (B116566) ring compared to lenalidomide, generally shows more potent activity in many assays. ekb.egwikipedia.org However, like lenalidomide, its activity is entirely dependent on the unsubstituted glutarimide nitrogen. Methylation of this position in either lenalidomide or pomalidomide would be expected to yield inactive compounds. This highlights that despite other structural differences that may enhance potency, the core interaction mediated by the glutarimide ring is conserved and indispensable.

CompoundKey Structural FeatureCRBN BindingDownstream Activity (e.g., IKZF1/3 Degradation)
LenalidomideUnsubstituted Glutarimide N-HYesYes
PomalidomideUnsubstituted Glutarimide N-HYesYes
This compoundN-Methylated GlutarimideNoNo

Design Principles for Modulating IMiD Activity via Substituent Modifications

The study of this compound has reinforced key design principles for developing and modifying immunomodulatory drugs. The primary principle is the absolute requirement for an unsubstituted glutarimide moiety for CRBN-mediated activity. Any modification to this critical pharmacophore, such as N-methylation, is detrimental to activity. nih.gov

Further design principles focus on modifications to other parts of the molecule to enhance potency, alter substrate specificity, or improve pharmacokinetic properties. For instance, substitutions on the phthaloyl ring can influence TNF-α inhibitory activity. wikipedia.org The development of pomalidomide from the thalidomide (B1683933) scaffold by adding an amino group at the C4 position of the phthaloyl ring resulted in a more potent inhibitor of TNF-α. wikipedia.org

The design of novel IMiD-based molecules, such as Proteolysis Targeting Chimeras (PROTACs), heavily relies on these established SAR principles. In PROTACs, the IMiD core serves as the E3 ligase-recruiting element, and understanding the critical interactions, as highlighted by the inactivity of this compound, is fundamental to their successful design. nih.gov Modifications are typically made at positions on the phthalimide ring that allow for the attachment of linkers and warheads without disrupting the essential glutarimide-CRBN interaction.

Preclinical Biological Investigations Utilizing N Methyl Lenalidomide As a Control

In Vitro Cellular Assays for Mechanistic Validation

Assessment of Cellular Proliferation and Apoptosis in Malignancy Models (e.g., Multiple Myeloma Cell Lines)

In the context of malignancy models, particularly multiple myeloma (MM), Lenalidomide (B1683929) is known to exert potent anti-proliferative and pro-apoptotic effects. nih.govwikipedia.orgexplorationpub.com These activities are central to its therapeutic efficacy. Studies have consistently shown that Lenalidomide treatment can inhibit the growth of MM cell lines and induce programmed cell death (apoptosis), often measured by the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP). researchgate.netsemanticscholar.orgscirp.org

To validate that these effects are a direct consequence of CRBN binding, N-Methyl Lenalidomide is employed as a negative control. Due to the methylation of its glutarimide (B196013) moiety, this compound does not bind to CRBN and, as a result, fails to induce the degradation of key transcription factors necessary for myeloma cell survival. nih.govresearchgate.net Therefore, in cellular assays, while Lenalidomide significantly reduces cell viability and increases apoptosis, this compound exhibits no such activity, mirroring the results of untreated or vehicle-treated control cells. biorxiv.orgnih.gov This stark contrast confirms that the anti-myeloma activities of Lenalidomide are mechanistically dependent on its interaction with the CRBN E3 ubiquitin ligase complex.

CompoundTarget Binding (CRBN)Effect on MM Cell ProliferationEffect on MM Cell Apoptosis
Lenalidomide YesInhibition nih.govspandidos-publications.comInduction semanticscholar.orgaacrjournals.org
This compound No nih.govresearchgate.netNo Effect biorxiv.orgNo Effect

Comparative Gene and Protein Expression Profiling in Response to IMiDs Versus this compound

The binding of Lenalidomide to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrate proteins. wikipedia.org Key among these are the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), which are essential for the survival of multiple myeloma cells. researchgate.netwikipedia.org The degradation of these proteins is a hallmark of Lenalidomide activity and leads to downstream changes in gene expression, including the upregulation of genes like p21 and downregulation of anti-apoptotic genes such as BCL2. nih.govresearchgate.net

This compound is instrumental in proving this mechanism. In comparative studies, cells treated with Lenalidomide show a marked decrease in IKZF1 and IKZF3 protein levels. researchgate.net In contrast, cells treated with this compound show no change in the levels of these proteins, demonstrating that the degradation is entirely dependent on a functional IMiD-CRBN interface. biorxiv.org A study in Ciona embryos further highlighted this distinction; treatment with Lenalidomide led to an upregulation of CRBN gene expression, an effect that was completely absent in embryos treated with this compound. biorxiv.orgbiorxiv.org This confirms that this compound does not trigger the downstream transcriptional and translational reprogramming initiated by CRBN-binding IMiDs.

TreatmentCRBN BindingIKZF1/IKZF3 Protein LevelsDownstream Gene Expression Changes
Lenalidomide YesDecreased researchgate.netnih.govAltered (e.g., p21, BCL2) researchgate.net
This compound No nih.govresearchgate.netUnchanged biorxiv.orgUnchanged biorxiv.orgbiorxiv.org

Evaluation of Immune Cell Function and Cytokine Release Profiles in Model Systems

Beyond its direct effects on tumor cells, Lenalidomide is recognized for its profound immunomodulatory properties. nih.gov It can enhance the function of immune effector cells, such as T-cells and Natural Killer (NK) cells. semanticscholar.orgnih.gov This includes stimulating T-cell proliferation, enhancing NK cell-mediated cytotoxicity, and polarizing T-cells toward a Th1 phenotype, characterized by increased production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). nih.govnih.gov Conversely, it can inhibit the production of certain anti-inflammatory or pro-tumorigenic cytokines like IL-6. oncotarget.com In some contexts, Lenalidomide can also induce a cytokine release syndrome, marked by a rapid increase in inflammatory cytokines such as TNF-α. haematologica.orgcancercarenorthwest.comresearchgate.net

The use of this compound as a control is essential to demonstrate that these complex immune effects are not off-target but are initiated by CRBN binding. As this compound is unable to engage CRBN, it does not trigger the co-stimulation of T-cells or the modulation of cytokine production seen with Lenalidomide. nih.govbiorxiv.org Therefore, in comparative assays, this compound fails to enhance T-cell activation, augment NK-cell activity, or alter the cytokine release profile, confirming the CRBN-dependent nature of Lenalidomide's immunomodulatory actions.

CompoundT-Cell / NK Cell ActivationCytokine Modulation (e.g., IFN-γ, IL-2)
Lenalidomide Enhanced semanticscholar.orgnih.govnih.govIncreased nih.govhaematologica.org
This compound No EffectNo Effect

In Vivo Studies in Animal Models for Mechanistic Deconvolution

Application in Xenograft and Syngeneic Animal Models of Neoplasia to Delineate IMiD Mechanisms

To understand the anti-cancer effects of Lenalidomide in a complex biological system, researchers utilize in vivo animal models, including xenograft and syngeneic models of neoplasia. nih.gov In xenograft models, human cancer cells (e.g., multiple myeloma) are implanted into immunodeficient mice, allowing for the study of direct anti-tumor effects. researchgate.net Syngeneic models involve implanting murine cancer cells into immunocompetent mice, which enables the investigation of both direct anti-tumor activity and the compound's interaction with a fully functional immune system. thno.orggachpatna.org.in In these models, Lenalidomide treatment has been shown to inhibit tumor growth and improve survival. thno.orgnih.gov

In this setting, this compound is an indispensable control. By administering this compound to a parallel group of tumor-bearing animals, researchers can confirm that any observed anti-tumor efficacy from Lenalidomide is due to its specific CRBN-mediated mechanism. The expectation, based on its inability to bind CRBN, is that this compound will have no effect on tumor progression in these in vivo models. This comparison allows scientists to dissect the specific, on-target anti-neoplastic effects of the active IMiD from any potential non-specific effects of the chemical scaffold.

Investigations in Non-Oncological Preclinical Models (e.g., Neurodegenerative, Seizure Models) to Explore Broader Biological Impact

The biological activities of IMiDs extend beyond oncology, with studies exploring their effects in other disease contexts. For instance, Lenalidomide has been investigated in preclinical models of neurodegenerative diseases and seizure disorders. In a transgenic mouse model of Parkinson's disease, Lenalidomide treatment was found to reduce microglial activation and neuroinflammation, leading to an amelioration of motor deficits. nih.gov In animal models of Alzheimer's disease, it has been shown to decrease levels of inflammatory markers and Aβ plaque loads. practicalneurology.com Furthermore, in a mouse model of epilepsy, Lenalidomide demonstrated anticonvulsive properties, an effect potentially mediated through the N-Methyl-D-Aspartic Acid (NMDA) receptor/nitric oxide pathway. nih.govresearchgate.net

While the specific studies in Parkinson's and seizure models did not report the use of this compound, its application in other non-oncological in vivo models provides a clear blueprint for mechanistic deconvolution. For example, in a developmental biology model using Ciona embryos, this compound was used as a negative control to prove that the effects of Lenalidomide on muscle differentiation timing were mediated through CRBN. biorxiv.orgbiorxiv.org This demonstrates the utility of this compound as a crucial tool to verify that any observed biological impact in non-oncological models is a direct result of CRBN engagement, thereby helping to explore the broader biological functions of the CRBN pathway.

Assessment of Biological Pathway Modulation and Target Engagement in Animal Tissues

In preclinical research, this compound serves as a critical negative control to ascertain that the biological effects of lenalidomide are specifically mediated through its binding to the Cereblon (CRBN) protein. nih.govresearchgate.net The methylation of the glutarimide ring on this compound is specifically designed to obstruct its interaction with the CRBN binding pocket. nih.gov This modification provides a direct method to differentiate between CRBN-dependent and CRBN-independent cellular activities in animal models. d-nb.infobiorxiv.org

Research utilizing this compound has been instrumental in confirming the mechanism of action of immunomodulatory drugs (IMiDs). The core function of lenalidomide involves binding to CRBN, a substrate receptor for the CUL4-type E3 ubiquitin ligase complex, and inducing the subsequent degradation of specific target proteins known as neosubstrates. nih.govoup.com Key neosubstrates in myeloma cells include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). jst.go.jpmdpi.com

Studies in animal tissues have demonstrated that while lenalidomide effectively promotes the degradation of these transcription factors, this compound does not. nih.govjst.go.jp This is because the N-methyl group creates steric hindrance and removes a crucial hydrogen bond donor, preventing this compound from binding to CRBN. nih.gov Isothermal titration calorimetry (ITC) assays have confirmed that this compound fails to bind to either the CRBN thalidomide-binding domain (TBD) or the larger CRBN-DDB1 protein complex, unlike its parent compound, lenalidomide. nih.gov

This principle has been applied in various animal models. For instance, investigations in Ciona embryos explored the role of CRBN in muscle differentiation. In these studies, treatment with lenalidomide resulted in an upregulation of Crbn transcripts. biorxiv.org Conversely, embryos treated with this compound showed no such increase, indicating that the observed feedback loop is dependent on the drug's engagement with the CRBN protein. biorxiv.org This use of this compound as a control confirms that the pathway modulation is a direct result of CRBN binding and not an off-target effect. biorxiv.org

Similarly, studies using mouse cells, which are naturally resistant to the effects of lenalidomide due to a subtle difference in their CRBN protein sequence, have been pivotal. nih.govjst.go.jp This resistance highlights the specificity of the drug-protein interaction. The inability of this compound to induce downstream effects, such as neosubstrate degradation, in any context further solidifies the understanding that target engagement with CRBN is the initiating event for the drug's modulatory activity. nih.govresearchgate.net

The comparative data from these preclinical investigations are summarized in the tables below, illustrating the differential effects of Lenalidomide and its methylated control on target binding and biological pathways.

Table 1: Comparative Binding Affinity to Cereblon (CRBN) Components

CompoundTarget ProteinBinding Observed (via ITC)Binding Affinity (KD)
Lenalidomide CRBN–DDB1 ComplexYesMicromolar (µM) range nih.gov
This compound CRBN–DDB1 ComplexNoNo binding detected nih.gov
Lenalidomide CRBN–TBDYes~30-fold lower than to the full complex nih.gov
This compound CRBN–TBDNoNo binding detected nih.gov

ITC: Isothermal Titration Calorimetry; TBD: Thalidomide-Binding Domain. Data synthesized from published findings. nih.gov

Table 2: Differential Effects on Downstream Biological Pathways in Animal/Cell Models

CompoundBiological ModelEffect on Neosubstrate (e.g., Ikaros, Aiolos) DegradationEffect on Crbn Transcript Levels (Ciona model)
Lenalidomide Human/Humanized Mouse CellsDegradation Induced jst.go.jpIncreased biorxiv.org
This compound Human/Humanized Mouse CellsNo Degradation Observed nih.govNo Change Observed biorxiv.org

Computational and Biophysical Characterization of N Methyl Lenalidomide Interactions

Molecular Docking and Dynamics Simulations of CRBN-Ligand Complexes with and without N-Methylation

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to a protein receptor. For immunomodulatory drugs (IMiDs), these simulations provide critical insights into the interactions within the hydrophobic pocket of CRBN.

Predicted Effects of N-Methylation: The primary amine on the phthalimide (B116566) ring of lenalidomide (B1683929) is a critical interaction point. The introduction of a methyl group in N-Methyl Lenalidomide would have two major consequences:

Loss of a Hydrogen Bond Donor: The primary amine of lenalidomide can act as a hydrogen bond donor. Methylation removes one of the hydrogen atoms, converting the primary amine to a secondary amine and thereby eliminating a potential hydrogen bond interaction that could be crucial for stabilizing the ternary complex with specific neosubstrates.

Increased Steric Hindrance: The methyl group adds bulk to the solvent-exposed part of the molecule. This steric hindrance could alter the orientation of the ligand on the surface of CRBN and influence the specific set of neosubstrates that can be recruited.

MD simulations would be necessary to fully elucidate the impact of these changes. It is hypothesized that while this compound would likely retain its ability to bind to the core CRBN pocket via its glutarimide (B196013) ring, the dynamics and stability of the interaction would be altered. The root-mean-square deviation (RMSD) of the complex might show different equilibration patterns compared to the unsubstituted lenalidomide complex. scielo.org.za Similarly, the root-mean-square fluctuation (RMSF) analysis could indicate changes in the flexibility of CRBN residues near the methylated phthalimide ring. scielo.org.za

FeatureLenalidomide Interaction with CRBNPredicted this compound Interaction with CRBN
Binding Pocket Glutarimide ring inserts into a hydrophobic pocket (Trp380, Trp386, W400). researchgate.netExpected to bind in the same pocket via the glutarimide ring.
Key Interactions Hydrogen bonds and hydrophobic interactions stabilize the complex. scielo.org.zaRetention of core hydrophobic interactions; potential loss of a key hydrogen bond from the amino group.
Solvent Exposure Phthalimide ring is solvent-exposed, facilitating neosubstrate recruitment. researchgate.netscielo.org.zaN-methylated phthalimide ring remains solvent-exposed but with added steric bulk.
Conformational Stability Forms a stable complex in MD simulations. scielo.org.zaStability may be altered due to steric hindrance and modified hydrogen bonding capacity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Methylated Derivatives (If applicable based on limited activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties. fiveable.me For IMiDs, QSAR studies have been used to correlate structural features with activities like TNF-α inhibition. researchgate.netndl.gov.inresearchgate.net

While specific QSAR models for this compound are not extensively documented in the literature, the principles of QSAR can be used to predict the impact of N-methylation. Key molecular descriptors that would be affected include:

Lipophilicity (LogP): The addition of a methyl group generally increases the lipophilicity of a molecule. This could influence membrane permeability and interactions with hydrophobic pockets.

Molecular Weight: A slight increase due to the addition of a CH2 group.

Hydrogen Bonding Capacity: As noted, the number of hydrogen bond donors is reduced.

Polar Surface Area (PSA): The change from a primary to a secondary amine would slightly alter the PSA, which is often correlated with cell permeability.

Developing a robust QSAR model would require synthesizing and testing a series of N-methylated and related derivatives to generate a dataset of biological activities. These activities could then be correlated with calculated molecular descriptors to build a predictive model. Such a model could guide the synthesis of further derivatives with potentially optimized or novel activities. Given the critical role of the amino group in neosubstrate recruitment, it is plausible that the activity of this compound would be significantly different from its parent compound, making it an interesting candidate for QSAR analysis. nih.gov

Theoretical Calculations of Binding Energies, Conformational Dynamics, and Ligand Efficiency

Theoretical calculations provide quantitative estimates of the thermodynamics and efficiency of ligand-protein interactions.

Binding Energies: The binding energy (or binding affinity) quantifies the strength of the interaction between a ligand and its target. For lenalidomide, binding affinities to CRBN have been established experimentally. nih.gov Computational methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate binding free energies. mdpi.com

For this compound, a theoretical calculation would likely predict a change in binding energy compared to lenalidomide. The loss of a hydrogen bond, which typically contributes -1 to -5 kcal/mol to binding affinity, would suggest a weaker interaction with certain neosubstrates, though the primary binding to CRBN itself might be less affected. Docking scores for lenalidomide enantiomers have been reported in the range of -6.5 to -7.2 kcal/mol against certain proteins, and similar calculations for this compound would be expected to yield slightly less favorable scores if key hydrogen bonds are disrupted. nih.gov

Conformational Dynamics: The flexibility and conformational changes of the ligand and protein upon binding are crucial for function. MD simulations of lenalidomide with CRBN show that the complex remains stable. scielo.org.zascielo.org.za For this compound, the added methyl group could restrict the rotational freedom around the C-N bond connecting the phthalimide ring to the amine, potentially locking the molecule into a less favorable conformation for recruiting certain neosubstrates.

Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the binding energy of a compound in proportion to its size (number of non-hydrogen atoms). wikipedia.orgyoutube.com It helps in identifying compounds that have optimal binding characteristics for their size. It is calculated as: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Assuming a hypothetical binding affinity (pKd) of 6.0 for both compounds for simplicity in calculation (ΔG ≈ -8.2 kcal/mol), the LE can be compared:

Lenalidomide: Contains 19 non-hydrogen atoms (C13H13N3O3).

This compound: Contains 20 non-hydrogen atoms (C14H15N3O3). nih.gov

CompoundFormulaNon-Hydrogen Atoms (N)Assumed pKdCalculated ΔG (kcal/mol)Ligand Efficiency (kcal/mol/atom)
LenalidomideC13H13N3O3196.0~ -8.2~ 0.43
This compoundC14H15N3O3206.0~ -8.2~ 0.41

This simplistic calculation shows that if this compound achieves the same binding affinity as lenalidomide, its ligand efficiency would be slightly lower due to its increased size. A more realistic scenario is that its binding affinity for a given neosubstrate ternary complex would decrease, leading to a more significant drop in its ligand efficiency.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Insights into Ternary Complex Formation (drawing comparisons from related IMiDs)

High-resolution structural techniques like X-ray crystallography and Cryo-EM are invaluable for understanding how IMiDs mediate the formation of ternary complexes (CRBN-IMiD-Neosubstrate). nanoimagingservices.comresearchgate.net

Crystal structures of CRBN in complex with lenalidomide and the neosubstrate casein kinase 1α (CK1α) (PDB: 5FQD) have provided a detailed map of the interactions. researchgate.netnih.gov These structures show that lenalidomide acts as a "molecular glue," creating a novel binding surface on CRBN that is recognized by a β-hairpin loop on CK1α. researchgate.netnih.gov The amino group of lenalidomide is positioned at the interface and is crucial for this specific interaction. Similarly, Cryo-EM structures of degrader complexes have revealed unique protein-protein interfaces stabilized by the ligand. acs.org

Implications for this compound: Based on these structural insights, the methylation of the amino group in this compound would directly impact the interface of the ternary complex.

Altered Substrate Specificity: The steric bulk and altered electronic properties of the N-methyl group would likely disrupt the precise fit required for the binding of neosubstrates like CK1α. However, this new surface modification could potentially lead to the recruitment of a different set of neosubstrates that can accommodate the methyl group, a concept demonstrated by the different substrate profiles of lenalidomide, pomalidomide (B1683931), and other analogues. nih.govnih.gov

Structural studies of this compound in complex with CRBN and various potential neosubstrates would be the definitive way to confirm these hypotheses. By comparing the resulting structures to those of lenalidomide, researchers could precisely map the changes in interaction networks and understand the structural basis for any observed differences in substrate specificity and degradation activity.

Future Research Directions and Translational Insights from N Methyl Lenalidomide Studies

Identifying Potential Novel Molecular Targets or Off-Target Interactions Independent of CRBN Binding

While N-Methyl Lenalidomide (B1683929) is primarily defined by its inability to bind CRBN, its study has prompted investigation into potential biological effects that are independent of this primary target of its parent compound, lenalidomide. researchgate.netnih.gov Research into structurally related analogs, where the glutarimide (B196013) nitrogen is similarly "capped," suggests that the core chemical scaffold may possess inherent, CRBN-independent activities.

For instance, studies using various capped imide derivatives have shown that they can inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) in response to lipopolysaccharide (LPS) stimulation, similar to lenalidomide itself. acs.org This finding indicates that the anti-inflammatory effect of TNF-α inhibition by this class of compounds is not dependent on CRBN engagement. acs.org

Furthermore, certain capped analogs have demonstrated modest effects on cell viability in specific solid tumor cell lines, such as A427 (lung), TOV-21G (ovarian), and SCCOHT-1 (ovarian) cancer cells. acs.org These effects were not observed with lenalidomide, suggesting that modification of the glutarimide moiety can unmask or introduce novel bioactivities. These observations open avenues for future research to identify the specific molecular targets responsible for these CRBN-independent effects, which could lead to the development of new therapeutics for different indications.

Table 1: CRBN-Independent Activity of Capped Imide Analogs

Compound TypeObserved Biological EffectCRBN InteractionImplication
N-Methyl LenalidomideServes as an inactive control.No binding. researchgate.netnih.govConfirms CRBN-dependent effects of parent drug.
Capped Imide AnalogsInhibition of LPS-induced TNF-α expression. acs.orgNo binding. acs.orgSuggests a CRBN-independent anti-inflammatory pathway.
Specific Capped Imides (e.g., analogs 5 & 6)Modest reduction in cell viability in certain solid tumor lines. acs.orgNo binding. acs.orgPotential for novel off-target anti-cancer activity.

Exploring the Utility of this compound as a Scaffold for the Development of Proteolysis-Targeting Chimeras (PROTACs) or other Modalities

The development of Proteolysis-Targeting Chimeras (PROTACs) relies on bifunctional molecules that recruit a target protein and an E3 ligase to induce the degradation of the target. Lenalidomide and its analogs are widely used as E3 ligase-recruiting moieties due to their high-affinity binding to CRBN. researchgate.netnih.govnih.gov

Given that this compound is designed to abrogate CRBN binding, it is not useful as a CRBN-recruiting scaffold for active PROTACs. researchgate.net However, its utility in this field is critical as a negative control. By synthesizing a PROTAC with this compound (or the similarly inactive N-Methyl Pomalidomide) as the E3 ligase ligand, researchers can create an essential control compound. nih.gov If the active PROTAC induces degradation of the target protein while the N-methylated version does not, it provides definitive evidence that the observed degradation is dependent on CRBN engagement. nih.gov

Beyond its role as a control, the principle of blocking CRBN interaction via N-alkylation of the glutarimide has inspired the design of "caged" or prodrug versions of PROTACs and molecular glues. acs.org This strategy involves modifying the glutarimide nitrogen with a chemical group that can be removed in specific cellular contexts or in response to a particular stimulus (e.g., an enzyme). acs.orgresearchgate.netacs.org This approach could enable the targeted activation of a degrader molecule only in cancer cells, enhancing therapeutic specificity and reducing off-target effects.

Contribution of Negative Control Analogs to Understanding and Overcoming IMiD Resistance Mechanisms in Disease Models

Resistance to immunomodulatory drugs (IMiDs) like lenalidomide is a major clinical challenge, particularly in multiple myeloma. haematologica.orgnih.gov Resistance mechanisms are often, though not exclusively, linked to the CRBN pathway. These can include mutations in the CRBN gene, downregulation of CRBN expression, or alterations in associated E3 ligase components. frontiersin.orgnih.gov

This compound, as a negative control, is instrumental in dissecting these resistance mechanisms. It allows researchers to distinguish between CRBN-dependent and CRBN-independent pathways of resistance.

Key Contributions:

Validating CRBN's Role: In lenalidomide-resistant cell lines, a lack of response to lenalidomide but continued sensitivity to other non-IMiD drugs confirms the resistance is specific. researchgate.net Using this compound helps confirm that the effects of the parent drug are indeed mediated through the intended target, CRBN.

Identifying CRBN-Independent Resistance: Some resistance mechanisms persist even when the CRBN pathway is functional. These can involve upregulation of pro-survival signaling pathways like IL-6/STAT3 or Wnt/β-catenin, which can bypass the effects of IKZF1 and IKZF3 degradation. frontiersin.orgresearchgate.net

Developing Bypass Strategies: Studies have shown that acquired IMiD resistance can be associated with widespread epigenetic changes, such as DNA hypermethylation. nih.govnih.gov Crucially, treatment with epigenetic modifying agents can re-sensitize resistant cells to lenalidomide in a manner that is independent of CRBN expression. The use of a control like this compound is vital in such studies to prove that the re-sensitization effect is not due to a direct, CRBN-independent action of the IMiD itself, but rather the restoration of a downstream pathway. nih.gov

Table 2: Role of Negative Controls in IMiD Resistance Research

Resistance MechanismRole of this compound (as Control)Therapeutic Strategy ExploredReference
CRBN downregulation/mutationConfirms that lack of CRBN binding leads to inactivity, validating CRBN as the key target.Development of CELMoDs with higher CRBN affinity. frontiersin.org
Upregulation of IL-6/STAT3 signalingHelps differentiate CRBN-dependent drug effects from downstream pathway alterations.Inhibition of STAT3 to restore lenalidomide sensitivity. researchgate.net
Global epigenetic changes (DNA methylation)Confirms that resensitization via epigenetic drugs is CRBN-independent.Combination with DNA methyltransferase and EZH2 inhibitors. nih.gov

Informing the Rational Design of Next-Generation Immunomodulatory Compounds with Tailored Biological Activity

The stark difference in activity between lenalidomide and this compound provides a fundamental principle for the rational design of new therapeutics: the hydrogen on the glutarimide nitrogen is essential for CRBN-mediated activity. researchgate.netnih.gov This knowledge is a cornerstone for medicinal chemists designing novel compounds that interact with CRBN.

Translational Insights:

Target Engagement: The N-methyl modification serves as a definitive "off-switch." This informs the design of all new CRBN-binding molecules, ensuring that this critical interaction point is preserved to maintain E3 ligase recruitment. acs.org

Neosubstrate Selectivity: By understanding the essential binding pharmacophore through analogs like this compound, researchers can confidently modify other parts of the molecule, such as the isoindolinone ring, to alter and fine-tune the selectivity for different neosubstrates. For example, modifications at the 6-position of the lenalidomide scaffold have been shown to selectively induce the degradation of specific proteins like IKZF1, IKZF3, and CK1α while sparing others. researchgate.netnih.gov This allows for the design of compounds with more tailored anti-cancer activity and potentially fewer side effects.

Development of Novel Modalities: The principle of blocking and unblocking the active site, demonstrated by this compound, is being exploited to create activatable drugs. These "prodrug" strategies could involve designing compounds that are inactive until a specific enzyme present in tumor tissue removes the blocking group, thereby activating the drug's CRBN-binding and protein degradation capabilities locally. acs.org This approach promises to increase the therapeutic window of future immunomodulatory agents.

In essence, the study of a simple, inactive analog like this compound provides profound translational insights, guiding the development of more sophisticated, selective, and safer immunomodulatory therapies for cancer and other diseases.

Q & A

Q. How to standardize adverse event reporting in lenalidomide trials?

  • Adverse Event Harmonization :
  • Use CTCAE v5.0 for grading.
  • Report dose-limiting toxicities (e.g., neutropenia, thromboembolism) with causality assessment (e.g., Naranjo scale) .
  • Checklist: Include prophylactic measures (e.g., anticoagulation) in trial protocols to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.